4-(4-Methylsulfinylphenyl)piperidine
Description
Properties
CAS No. |
161610-00-0 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(4-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
WJGBOLJHUKMNLC-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2CCNCC2 |
Synonyms |
4-(4-METHANESULFINYL-PHENYL)-PIPERIDINE |
Origin of Product |
United States |
Scientific Research Applications
Antidepressant Properties
Research indicates that compounds with piperidine structures, including 4-(4-Methylsulfinylphenyl)piperidine, may exhibit antidepressant effects . These compounds often act as selective serotonin and norepinephrine reuptake inhibitors (SNRIs), which are crucial in treating various mood disorders such as depression and anxiety. The mechanism involves enhancing the levels of neurotransmitters in the brain, thereby improving mood and emotional balance.
Anti-inflammatory Effects
The presence of the sulfinyl group in this compound may contribute to its anti-inflammatory properties . Compounds in this class have been studied for their ability to inhibit cyclooxygenase and lipoxygenase enzymes, which play significant roles in inflammatory pathways. This suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .
Synthesis and Structural Characterization
Several synthetic routes have been developed for the preparation of this compound. The synthesis typically involves the reaction of appropriate piperidine derivatives with sulfinyl-containing aromatic compounds. The following table summarizes key synthetic methods:
| Method | Description |
|---|---|
| N-alkylation | Reaction of piperidine with sulfinyl aryl halides to form the desired product. |
| Oxidative coupling | Use of oxidizing agents to introduce the sulfinyl group into the aromatic ring. |
| Amine coupling | Coupling reactions involving amines and activated aryl groups for functionalization. |
Binding Affinity Studies
Interaction studies have shown that this compound possesses a significant binding affinity for various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory responses. This binding activity is crucial for its therapeutic efficacy .
Case Studies
Several case studies have documented the effectiveness of piperidine derivatives in clinical settings:
- A study demonstrated that a similar piperidine compound significantly reduced symptoms of anxiety in a controlled trial involving patients with generalized anxiety disorder.
- Another investigation highlighted its potential as an adjunct therapy in treating chronic pain conditions, showing improved patient outcomes when combined with standard analgesics.
Comparison with Similar Compounds
Piperidine-Based Kinase Inhibitors
SB203580 (4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine)
- Structural Similarity : Both compounds share the 4-methylsulfinylphenyl group, but SB203580 incorporates an imidazole-pyridine core, whereas 4-(4-Methylsulfinylphenyl)piperidine uses a simpler piperidine scaffold.
- Activity : SB203580 inhibits p38 MAPK (IC₅₀ ~ 0.3–1.0 µM) by binding to the ATP pocket. The methylsulfinylphenyl group is critical for hydrogen bonding with Lys53 and Asp168 residues .
- Key Difference : The piperidine ring in this compound lacks the heteroaromatic system of SB203580, likely reducing kinase selectivity but improving metabolic stability.
NMDA Receptor Antagonists
Compound 10e (4-Hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine)
- Structural Features: Contains a 4-hydroxypiperidine ring with a methylbenzyl substituent and a phenoxyethyl side chain.
- Activity : Potent NR1/2B NMDA receptor antagonist (IC₅₀ = 0.025 µM). Hydroxyl groups reduce α₁-adrenergic receptor affinity, minimizing cardiovascular side effects .
- Comparison : The methylsulfinyl group in this compound may enhance receptor binding through stronger dipole interactions compared to the methylbenzyl group in 10e.
EP2 Receptor Positive Allosteric Modulators
CID890517 (4-Fluoro-N-(2-piperidin-1-ylphenyl)benzamide)
Piperidine Derivatives with Aryl Substituents
4-(4-Fluorophenyl)piperidine Hydrochloride
- Structure : Piperidine with a para-fluorophenyl group.
- Properties: Fluorine’s electronegativity enhances metabolic stability but lacks the sulfinyl group’s hydrogen-bonding capacity . 4-(4-Methoxyphenoxy)piperidine
- Structure: Methoxyphenoxy substituent at the 4-position.
- Comparison : The methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing sulfinyl group. This difference may affect solubility and target engagement .
Structure-Activity Relationship (SAR) Insights
- Piperidine Core : Essential for bioactivity in multiple scaffolds (e.g., NMDA antagonists, EP2 modulators) .
- Substituent Position : Para-substitution on the phenyl ring (e.g., methylsulfinyl, fluoro) optimizes steric and electronic interactions with targets .
- Electron-Withdrawing Groups : Methylsulfinyl enhances binding affinity through dipole interactions and hydrogen bonding, as seen in SB203580 .
Comparative Data Table
*Hypothetical targets based on structural analogy.
Q & A
Q. What are the standard synthetic routes for 4-(4-Methylsulfinylphenyl)piperidine, and how are intermediates purified?
The synthesis typically involves coupling piperidine derivatives with sulfinyl-containing aryl halides. For example, sulfinyl groups can be introduced via oxidation of thioethers using controlled stoichiometry of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include reaction temperature (0–25°C for oxidation) and inert atmosphere to prevent sulfoxide degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR identify structural features, with sulfinyl groups causing distinct deshielding of adjacent protons (e.g., δ 2.5–3.5 ppm for S=O proximity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 252.1234 for CHNOS) .
- HPLC : Reverse-phase C18 columns with mobile phases like methanol:buffer (65:35, pH 4.6) resolve enantiomers or impurities .
Q. What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (H333) .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues before disposal .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, simulating the oxidation of 4-(4-methylthiophenyl)piperidine to the sulfinyl derivative identifies optimal oxidant ratios and solvent polarity. Reaction path searches using software like Gaussian or ORCA reduce trial-and-error experimentation .
Q. What strategies resolve contradictory data in receptor binding assays involving this compound?
- Orthogonal Assays : Combine radioligand binding (e.g., -spiperone for dopamine receptors) with functional assays (cAMP modulation) to confirm target engagement .
- Metabolite Screening : Use LC-MS to rule out interference from degradation products .
- Species-Specific Variability : Test receptors from human vs. rodent sources to explain affinity discrepancies .
Q. How does the sulfinyl group influence structure-activity relationships (SAR) in piperidine derivatives?
The sulfinyl moiety enhances polarity and hydrogen-bonding capacity, affecting pharmacokinetics (e.g., logP reduction by ~0.5 units) . In receptor studies, it may stabilize interactions with serine/threonine residues in binding pockets, as seen in analogous 4-(4-chlorophenyl)piperidine derivatives . SAR optimization involves synthesizing sulfone or thioether analogs to compare potency and selectivity .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Acidic Conditions : Protonation of the piperidine nitrogen (pKa ~8.5) increases solubility but risks sulfoxide reduction to thioether. Stability studies (HPLC monitoring) in buffers (pH 1–7) guide formulation .
- Oxidative Stress : Accelerated degradation studies (40°C/75% RH) with peroxide additives quantify susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
